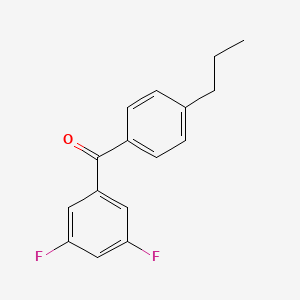

3,5-Difluoro-4'-n-propylbenzophenone

Description

Contextualization within Fluorinated Organic Compounds and Benzophenone (B1666685) Derivatives

3,5-Difluoro-4'-n-propylbenzophenone is a distinct molecule belonging to two significant classes of organic compounds: fluorinated organic compounds and benzophenone derivatives. The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate a compound's physical, chemical, and biological properties. Fluorine's high electronegativity and small size can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets.

Benzophenones, characterized by a carbonyl group connecting two phenyl rings, are a cornerstone in photochemistry and are prevalent in a variety of natural products and synthetic compounds. nih.gov The benzophenone core is a versatile scaffold found in pharmaceuticals, photoinitiators, and materials for organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net The specific substitution pattern of 3,5-difluoro groups on one phenyl ring and an n-propyl group on the other at the para-position in this compound suggests a molecule designed with tailored electronic and steric properties.

Below is a data table outlining the key chemical identifiers for this compound and a closely related isomer.

Table 1: Chemical Identification of this compound and its Isomer

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | PubChem CID |

|---|---|---|---|---|

| This compound | Not Available | C₁₆H₁₄F₂O | 260.28 g/mol | 2758359 |

| 3,5-Difluoro-4'-iso-propylbenzophenone | 844885-09-2 | C₁₆H₁₄F₂O | 260.28 g/mol | Not Available |

Significance in Advanced Chemical Research and Potential Applications

The unique structural attributes of this compound position it as a compound of interest for several advanced research applications. The presence of the difluorinated phenyl ring can enhance the molecule's stability and influence its electronic properties, which is particularly relevant in the field of materials science. Benzophenone derivatives are integral to the development of high-performance polymers, such as polyetheretherketone (PEEK), where fluorinated precursors are often used. guidechem.comnbinno.com Specifically, difluorobenzophenones are key monomers in the synthesis of PEEK and other poly(aryl ether ketone)s (PAEKs), which are valued for their thermal stability and chemical resistance. nbinno.comwright.edu

Furthermore, the benzophenone scaffold is a well-established pharmacophore in drug discovery. nih.gov The incorporation of fluorine can lead to enhanced biological activity. For instance, fluorinated benzophenone derivatives have been investigated for their potential as anti-inflammatory agents and HIV non-nucleoside reverse transcriptase inhibitors. nih.govnih.gov The n-propyl substituent on the second phenyl ring can contribute to the molecule's lipophilicity and steric profile, potentially influencing its interaction with biological targets.

The benzophenone core is also a classic component in materials for organic light-emitting diodes (OLEDs), acting as an acceptor fragment in thermally activated delayed fluorescent (TADF) emitters. mdpi.comresearchgate.netnih.gov The specific substitution on the phenyl rings can be used to fine-tune the photophysical properties of the resulting materials.

Overview of Current Research Trajectories and Gaps

Current research into fluorinated benzophenones is diverse, with significant efforts directed towards their application in polymer chemistry and materials science. nbinno.comwright.edu The synthesis of novel benzophenone derivatives with various substitution patterns is an active area of investigation, often employing methods such as the Friedel-Crafts acylation. tandfonline.comresearchgate.netrawdatalibrary.net

A notable gap in the existing literature is the limited specific research on this compound itself. While the broader classes of fluorinated benzophenones and substituted benzophenones are well-documented, this particular substitution pattern appears to be underexplored. Much of the published research focuses on other isomers, such as 4,4'-difluorobenzophenone, due to its established role as a PEEK precursor. guidechem.comnbinno.comwikipedia.org

The synthesis of 3,5-difluorobenzophenone (B68835) derivatives for the creation of PEEK analogues with pendant functional groups has been explored, indicating a trajectory towards creating more tailorable high-performance polymers. wright.edu However, the specific influence of a 4'-n-propyl group in conjunction with a 3,5-difluoro substitution pattern on the properties of such polymers or other materials remains an area ripe for investigation. Furthermore, while the biological activities of many benzophenone derivatives have been studied, the pharmacological potential of this compound has not been specifically reported in the reviewed literature. This represents a significant gap and a potential opportunity for future research in medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,5-difluorophenyl)-(4-propylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2O/c1-2-3-11-4-6-12(7-5-11)16(19)13-8-14(17)10-15(18)9-13/h4-10H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMNBCISMNRMMCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374295 | |

| Record name | 3,5-Difluoro-4'-n-propylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844885-12-7 | |

| Record name | 3,5-Difluoro-4'-n-propylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3,5 Difluoro 4 N Propylbenzophenone

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.indeanfrancispress.com For 3,5-Difluoro-4'-n-propylbenzophenone, the most logical disconnections are at the carbon-carbon bonds adjacent to the central carbonyl group. This approach yields two primary retrosynthetic pathways.

Key Disconnection Points for this compound

| Disconnection | Resulting Synthons (Idealized Fragments) | Corresponding Reagents (Synthetic Equivalents) | Synthetic Strategy |

| Route A: Bond between carbonyl and 3,5-difluorophenyl ring | 3,5-difluorophenyl anion and 4-n-propylbenzoyl cation | 3,5-difluorophenyl Grignard reagent and 4-n-propylbenzoyl chloride | Organometallic Coupling |

| Route B: Bond between carbonyl and 4-n-propylphenyl ring | 4-n-propylphenyl anion and 3,5-difluorobenzoyl cation | 4-n-propylphenyl Grignard reagent and 3,5-difluorobenzoyl chloride | Organometallic Coupling |

| Route C: Bond between carbonyl and 3,5-difluorophenyl ring | 1,3-difluorobenzene (B1663923) and 4-n-propylbenzoyl cation | 1,3-difluorobenzene and 4-n-propylbenzoyl chloride | Friedel-Crafts Acylation |

| Route D: Bond between carbonyl and 4-n-propylphenyl ring | n-propylbenzene and 3,5-difluorobenzoyl cation | n-propylbenzene and 3,5-difluorobenzoyl chloride | Friedel-Crafts Acylation |

These disconnections highlight the two most prominent strategies for constructing the benzophenone (B1666685) scaffold: organometallic coupling reactions and Friedel-Crafts acylation.

Established Synthetic Routes for this compound Analogs

While specific literature on the synthesis of this compound is limited, the synthesis of its analogs, particularly other fluorinated benzophenones, is well-documented. These established methods provide a reliable blueprint.

Organometallic coupling provides a versatile route to ketone synthesis. The reaction of a Grignard reagent with an acyl chloride is a classic method for forming carbon-carbon bonds. wisc.edusigmaaldrich.com

In this context, one of the two aromatic rings is converted into an organomagnesium halide (Grignard reagent), which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the other ring's corresponding acyl chloride. researchgate.net

Pathway 1: Reaction of 3,5-difluorophenylmagnesium bromide with 4-n-propylbenzoyl chloride.

Pathway 2: Reaction of 4-n-propylphenylmagnesium bromide with 3,5-difluorobenzoyl chloride.

A primary challenge in this synthesis is the potential for the highly reactive Grignard reagent to add to the ketone product, forming a tertiary alcohol as a byproduct. wisc.edu To mitigate this, reactions are typically conducted at low temperatures. The use of specialized Grignard reagents, such as iPrMgCl·LiCl (Turbo-Grignard), can enhance reactivity and facilitate the initial magnesium-halogen exchange, especially with fluorinated substrates. researchgate.net

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine atoms onto an aromatic ring. nih.gov This reaction typically involves a highly activated aromatic ring (e.g., containing nitro groups) and a fluoride (B91410) source like potassium fluoride. google.com For the synthesis of fluorinated benzophenones, this strategy is often employed in the preparation of precursors. For instance, a dinitro-substituted benzophenone could be subjected to a halogen-exchange (Halex) reaction where the nitro groups are replaced by fluorine.

While less direct for building the this compound structure from non-fluorinated precursors, SNAr is a key strategy in the broader field of fluorinated aromatics. google.com For example, the synthesis of PEEK (polyether ether ketone) polymers often relies on SNAr reactions involving 4,4'-difluorobenzophenone, where the fluorine atoms are displaced by nucleophiles. wright.edu

Friedel-Crafts acylation is one of the most direct and widely used methods for synthesizing aryl ketones. nih.govwikipedia.org The reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). libretexts.org

Two primary Friedel-Crafts routes exist for the target molecule:

Acylation of 1,3-difluorobenzene: Reacting 1,3-difluorobenzene with 4-n-propylbenzoyl chloride. The two fluorine atoms are deactivating, making the reaction conditions more demanding than for benzene (B151609) itself.

Acylation of n-propylbenzene: Reacting n-propylbenzene with 3,5-difluorobenzoyl chloride. The n-propyl group is an ortho-, para-director. While this yields the desired substitution at the 4-position, the formation of the ortho-substituted isomer is a potential side reaction. libretexts.org Running the reaction at low temperatures can improve the selectivity for the para product. google.com

A significant advantage of Friedel-Crafts acylation over alkylation is that the acyl group deactivates the product ring, preventing polyacylation. youtube.com

Precursor Synthesis and Advanced Fluorination Strategies

The success of the aforementioned synthetic routes depends on the availability of the key precursors.

The synthesis of 3,5-difluorinated aromatic compounds often requires multi-step procedures. 3,5-difluoroaniline (B1215098) is a versatile intermediate that can be converted into other 3,5-difluorobenzene derivatives.

One common industrial route starts with 1,3,5-trichlorobenzene, which is fluorinated via a Halex reaction. The resulting 1,3,5-trifluorobenzene (B1201519) can then be aminated to produce 3,5-difluoroaniline. google.com Other complex routes may start from substituted nitrobenzenes or benzonitriles. google.comgoogleapis.com For example, 4-bromo-2,6-difluoroaniline (B33399) can be converted to 4-amino-3,5-difluorobenzonitrile, a precursor for other functionalized anilines. nih.gov

The synthesis of the non-fluorinated precursor, 4-n-propylaniline, is more straightforward and can be achieved through methods like the reduction of 1-nitro-4-n-propylbenzene. chemdad.com

Late-Stage Fluorination Techniques and Selectivity Control

Late-stage fluorination (LSF) involves the introduction of fluorine atoms into a complex molecule at a late point in its synthesis. rsc.org This strategy is highly valuable as it allows for the rapid diversification of molecular structures and can significantly shorten synthetic routes compared to traditional methods that rely on fluorinated starting materials. rsc.orgrsc.org For a target molecule like this compound, LSF would hypothetically involve the direct fluorination of an advanced precursor, such as 4'-n-propylbenzophenone.

The primary challenge in this approach is achieving high regioselectivity. The goal is to selectively substitute hydrogen atoms with fluorine at the C3 and C5 positions of the unsubstituted phenyl ring, which are meta to the carbonyl group. Electrophilic aromatic substitution reactions on a benzophenone scaffold are directed by the existing substituents. The benzoyl group is a deactivating, meta-directing group. Therefore, electrophilic fluorination of 4'-n-propylbenzophenone would be expected to occur on the unsubstituted ring at the positions meta to the carbonyl (C3 and C5), which is the desired outcome.

Modern LSF often employs transition-metal-catalyzed C-H activation. Palladium-catalyzed C-H fluorination has emerged as a powerful tool. rsc.org These reactions typically utilize an electrophilic fluorine source, such as Selectfluor® or N-Fluorobenzenesulfonimide (NFSI), in the presence of a palladium catalyst. The selectivity of these reactions can be controlled by the electronic properties of the substrate and, in some cases, by using directing groups to guide the fluorination to a specific C-H bond. rsc.org For 4'-n-propylbenzophenone, the inherent electronic deactivation at the ortho and para positions of the unsubstituted ring should favor meta-fluorination.

A summary of potential catalytic systems applicable to the late-stage fluorination of an appropriate benzophenone precursor is presented below.

| Catalyst System | Fluorinating Agent | Key Features & Selectivity Control |

| Palladium (II) Acetate / Ligand | NFSI, Selectfluor® | Utilizes directing groups (e.g., oximes, amides) for site-specific C-H fluorination. For the target molecule, inherent electronic bias would be the primary control factor. rsc.org |

| Manganese Porphyrin Complexes | Silver Fluoride / TBAF | Effective for benzylic C-H fluorination, but can be adapted for aromatic systems. Selectivity depends on the stability of radical intermediates. rsc.org |

| Photoredox Catalysis (e.g., Iridium or Ruthenium complexes) | Selectfluor®, NFSI | Generates radical intermediates under mild conditions using visible light. Selectivity is often governed by the most stable radical position. |

Achieving difluorination specifically at the 3,5-positions without side reactions would require careful optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and the stoichiometry of the fluorinating agent.

Optimization of Synthetic Pathways and Process Intensification

While late-stage fluorination presents a modern approach, the classical and industrially prevalent method for synthesizing benzophenone derivatives is the Friedel-Crafts acylation. nih.govnih.govmasterorganicchemistry.com This pathway remains a primary target for optimization and process intensification.

The most direct Friedel-Crafts route to this compound involves the acylation of 1,3-difluorobenzene with 4-n-propylbenzoyl chloride. This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). nih.govmasterorganicchemistry.com

Pathway Optimization: Optimization of this synthesis focuses on several key parameters to improve yield, reduce waste, and enhance safety. researchgate.net

Catalyst Selection: While AlCl₃ is traditional, it is often required in stoichiometric amounts because it complexes with the product ketone. organic-chemistry.org This leads to large volumes of acidic waste during workup. Research into catalytic alternatives includes the use of metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) or solid acid catalysts like zeolites or iron zirconium phosphate, which can be used in smaller quantities and are often recyclable. researchgate.netresearchgate.net

Solvent Choice: The choice of solvent can significantly impact reaction rate and selectivity. Solvents like dichloromethane (B109758) or carbon disulfide are common, but greener alternatives are actively sought to minimize environmental impact. In some cases, solvent-free conditions using microwave irradiation have proven effective. researchgate.net

Reaction Conditions: Temperature and reaction time are critical. Insufficient heating can lead to low conversion, while excessive temperatures can promote the formation of unwanted byproducts. orgsyn.org Precise control over these parameters is essential for maximizing the yield of the desired product.

The table below compares various catalytic systems reported for Friedel-Crafts acylation of aromatic compounds.

| Catalyst | Acylating Agent | Solvent | Key Advantages |

| Aluminum Chloride (AlCl₃) | Acyl Chloride | Dichloromethane | High reactivity, traditional method. masterorganicchemistry.com |

| Iron Zirconium Phosphate (ZPFe) | Benzoyl Chloride | Solvent-free | Recyclable catalyst, clean work-up, good yields. researchgate.net |

| Metal Triflates (e.g., Sc(OTf)₃) | Acyl Chloride / Anhydride | Nitromethane | Catalytic amounts needed, high efficiency for heteroaromatics. researchgate.net |

| Zinc Oxide (ZnO) | Acyl Chloride | Solvent-free | Inexpensive, efficient, and economical catalyst. organic-chemistry.org |

| Cyanuric Chloride / AlCl₃ | Carboxylic Acid | Dichloromethane | Allows direct use of carboxylic acids instead of acyl chlorides. organic-chemistry.org |

Process Intensification: Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For the synthesis of this compound, this can be achieved by transitioning from traditional batch reactors to continuous-flow systems. seqens.com

Flow chemistry offers significant advantages:

Enhanced Safety: The small internal volume of microreactors minimizes the risk associated with highly exothermic reactions or the handling of hazardous reagents. seqens.com

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, often leading to higher yields and fewer side products. beilstein-journals.org

Increased Efficiency: Continuous processing reduces downtime between batches and allows for streamlined, automated production. seqens.combeilstein-journals.org A patent describes the synthesis of benzophenone derivatives using a continuous-flow microreactor with an aryl Grignard reagent and an acyl chloride, highlighting the potential for high efficiency and reusable solvents. google.com

Another avenue for process intensification is the use of multifunctional reactors, such as reactive distillation units, where the reaction and separation of products occur simultaneously. This can drive reversible reactions to completion and reduce the number of unit operations required. mdpi.comaiche.org

An alternative to the Friedel-Crafts pathway is the Grignard reaction. organic-chemistry.orgmasterorganicchemistry.com This would involve reacting a Grignard reagent prepared from 1-bromo-3,5-difluorobenzene (B42898) with 4-n-propylbenzaldehyde, followed by oxidation of the resulting secondary alcohol to the target ketone. nih.govmasterorganicchemistry.com While effective at the lab scale, the moisture sensitivity and stoichiometric use of magnesium can present challenges for large-scale, intensified production compared to optimized catalytic Friedel-Crafts processes. byjus.com

Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Difluoro 4 N Propylbenzophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 3,5-Difluoro-4'-n-propylbenzophenone by mapping the chemical environments of magnetically active nuclei.

The ¹H and ¹³C NMR spectra are fundamental for delineating the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons on both phenyl rings and the aliphatic protons of the n-propyl group. The protons on the difluorinated ring are expected to exhibit splitting due to coupling with the adjacent fluorine atoms.

The ¹³C NMR spectrum will complement the proton data, showing signals for each unique carbon atom. The carbons directly bonded to fluorine will appear as doublets due to one-bond C-F coupling, which is typically large. The carbonyl carbon signal is expected to be found significantly downfield.

Predicted ¹H NMR Data (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2', H-6' | 7.75 | d | 8.2 |

| H-3', H-5' | 7.30 | d | 8.2 |

| H-2, H-6 | 7.25 | m | |

| H-4 | 7.10 | m | |

| -CH₂- (propyl) | 2.70 | t | 7.5 |

| -CH₂-CH₂- | 1.70 | sextet | 7.5 |

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity (due to F) |

|---|---|---|

| C=O | 195.5 | t |

| C-3, C-5 | 163.0 | d |

| C-1' | 149.0 | s |

| C-1 | 141.0 | t |

| C-4' | 134.5 | s |

| C-2', C-6' | 130.5 | s |

| C-3', C-5' | 128.5 | s |

| C-2, C-6 | 112.0 | d |

| C-4 | 110.0 | t |

| -CH₂- (propyl) | 38.0 | s |

| -CH₂-CH₂- | 24.5 | s |

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atoms. wikipedia.org For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. This signal will likely appear as a triplet due to coupling with the two meta-protons (H-2 and H-6) and the para-proton (H-4). The chemical shift of fluorine atoms on an aromatic ring typically falls within a well-defined range. sigmaaldrich.com

Predicted ¹⁹F NMR Data (in CDCl₃)

| Fluorine Atoms | Chemical Shift (δ, ppm) | Multiplicity |

|---|

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the n-propyl group and between the aromatic protons on the 4'-propylphenyl ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of the compound, providing information about its functional groups.

The Infrared (IR) spectrum is expected to show a strong, characteristic absorption band for the carbonyl (C=O) group, typically in the range of 1650-1670 cm⁻¹. researchgate.net The exact position is influenced by the electronic effects of the substituents on the phenyl rings. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aliphatic C-H stretching from the n-propyl group will appear just below 3000 cm⁻¹. The C-F stretching vibrations will give rise to strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

The Raman spectrum will provide complementary information. The C=O stretch is also Raman active. Aromatic ring breathing modes are often prominent in the Raman spectrum.

Predicted Vibrational Data

| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | 3050-3100 |

| Aliphatic C-H Stretch | 2870-2960 | 2870-2960 |

| C=O Stretch | 1660 | 1660 |

| Aromatic C=C Stretch | 1580-1600 | 1580-1600 |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Benzophenone (B1666685) and its derivatives typically exhibit two main absorption bands. scialert.netresearchgate.net The first is a strong π → π* transition, usually observed at shorter wavelengths, and the second is a weaker n → π* transition at longer wavelengths. brainly.com The presence of substituents on the phenyl rings can cause shifts in the absorption maxima (λmax). The fluorine and n-propyl groups are expected to have a modest influence on the electronic transitions.

Predicted UV-Vis Absorption Data (in Ethanol)

| Transition | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

|---|---|---|

| π → π* | ~255 | High |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. nih.govresearchgate.net For this compound (C₁₆H₁₄F₂O), HRMS will provide a highly accurate mass measurement of the molecular ion.

Predicted HRMS Data

| Ion | Calculated Exact Mass | Observed Mass |

|---|---|---|

| [M+H]⁺ | 261.1085 | Consistent with calculated value |

Computational Chemistry and Theoretical Investigations of 3,5 Difluoro 4 N Propylbenzophenone

Electronic Structure Theory and Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules due to its balance of accuracy and computational efficiency. espublisher.commdpi.com It is widely used to predict various molecular properties, including geometries, electronic distributions, and reactivity indices. researchgate.netnih.gov DFT calculations are instrumental in providing a theoretical framework for understanding the behavior of 3,5-Difluoro-4'-n-propylbenzophenone at the molecular level.

Ground State Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. This is achieved through geometry optimization, a process that finds the minimum energy conformation. For flexible molecules like this compound, which has rotational freedom around the bonds connecting the phenyl rings and the carbonyl group, as well as within the n-propyl chain, conformational analysis is essential. nih.govmdpi.com

This analysis involves exploring the potential energy surface to identify various stable conformers (local minima) and the transition states that connect them. The dihedral angles between the phenyl rings and the carbonyl group are critical parameters, as they are influenced by a balance between conjugative effects, which favor planarity, and steric hindrance between the rings. roaldhoffmann.com Theoretical calculations, often performed using functionals like B3LYP with basis sets such as 6-311G(d,p), can predict these angles and the relative energies of different conformers. nih.gov For instance, the equilibrium geometry of the parent benzophenone (B1666685) molecule is known to have a non-planar structure with the phenyl rings twisted out of the plane of the carbonyl group. roaldhoffmann.com Similar non-planar conformations are expected for its derivatives.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting chemical reactivity. numberanalytics.comnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energies of the HOMO and LUMO, and the distribution of their electron densities, are key to understanding a molecule's reactivity. espublisher.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com For this compound, DFT calculations can map the spatial distribution of the HOMO and LUMO. Typically, in benzophenone derivatives, the HOMO is distributed over the phenyl rings, while the LUMO is often localized on the benzoyl moiety, particularly the carbonyl group. The fluorine and n-propyl substituents will modulate the energies and distributions of these orbitals.

Table 1: Frontier Molecular Orbital (FMO) Properties

| Property | Description | Significance for this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons (nucleophilicity). The energy and location of the HOMO are influenced by the electron-donating n-propyl group and electron-withdrawing fluorine atoms. |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons (electrophilicity). The LUMO is often centered around the electron-deficient carbonyl group. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Charge Distribution and Electrostatic Potential Surfaces

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be analyzed through methods like Mulliken population analysis or by calculating the Molecular Electrostatic Potential (MEP). bhu.ac.in The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. researchgate.net

The MEP surface provides a guide to the molecule's reactive sites for electrophilic and nucleophilic attack. bhu.ac.in Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to attack by electrophiles. In this compound, this region is expected to be concentrated around the electronegative oxygen atom of the carbonyl group. researchgate.net Regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles. These are often found around the hydrogen atoms and potentially the carbon atom of the carbonyl group. The fluorine atoms, being highly electronegative, will also significantly influence the charge distribution on the difluorophenyl ring.

Conceptual Density Functional Theory (CDFT) for Reactivity Prediction

Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and hardness using derivatives of the energy with respect to the number of electrons. nih.govmdpi.commdpi.com These reactivity descriptors offer a quantitative measure of a molecule's stability and reactivity. researchgate.net

Key global reactivity descriptors include:

Chemical Potential (μ): Represents the "escaping tendency" of electrons from a system. It is the negative of electronegativity. researchgate.netscispace.com

Chemical Hardness (η): Measures the resistance to a change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are generally considered "harder" and less reactive. researchgate.netscispace.com

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.netmdpi.com

Local reactivity descriptors, such as the Fukui functions (f(r)), identify the most reactive sites within a molecule. nih.gov The Fukui function indicates the change in electron density at a specific point when an electron is added to or removed from the molecule, thus highlighting the sites most susceptible to nucleophilic (f+) or electrophilic (f-) attack. mdpi.com

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | μ ≈ (E_HOMO + E_LUMO) / 2 | Describes the tendency of electrons to escape from the system. scispace.com |

| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO) | Measures resistance to charge transfer; related to the HOMO-LUMO gap. scispace.com |

| Electrophilicity Index (ω) | ω = μ² / 2η | Quantifies the electron-accepting capability of a molecule. researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful method for studying the properties of molecules in their electronic excited states. cnr.itdtu.dk TD-DFT is widely used to calculate vertical excitation energies, which correspond to the absorption of light, and to simulate UV-Vis absorption spectra. dtu.dkrsc.org

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions involved (e.g., n→π* or π→π* transitions). espublisher.com The lowest energy transition in benzophenones is typically the n→π* transition, involving the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. roaldhoffmann.com TD-DFT can also be used to optimize the geometry of the excited state, providing insights into how the molecular structure changes upon photoexcitation, which is crucial for understanding its photochemical behavior. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, MD simulations can be used to explore its conformational landscape more exhaustively than static calculations alone. By simulating the molecule's motion at a given temperature, one can observe transitions between different conformations, determine the relative populations of various conformers, and calculate thermodynamic properties. This approach provides a more realistic picture of the molecule's flexibility and the range of shapes it can adopt in a given environment, such as in solution.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach aimed at correlating the structural features of molecules with their physicochemical properties. While specific QSPR models for this compound are not extensively documented in publicly available literature, the principles of QSPR can be applied to predict its characteristics based on data from analogous compounds. These models are built upon the concept that the properties of a chemical compound are intrinsically linked to its molecular structure.

QSPR models can be developed to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption maxima. These predictions are derived from molecular descriptors that quantify different aspects of a molecule's structure, including electronic, steric, and topological properties.

Predicted Spectroscopic Data for Analogous Benzophenone Derivatives:

To illustrate the predictive power of computational chemistry, the following table presents calculated spectroscopic data for a related compound, 4-fluoro-4'-hydroxybenzophenone, which provides insights into the expected values for this compound. These calculations are typically performed using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set. scispace.com

| Spectroscopic Parameter | Calculated Value for 4-fluoro-4'-hydroxybenzophenone | Expected Trend for this compound |

| UV-Vis λmax (nm) | ~300-350 | The two fluorine atoms are expected to cause a slight bathochromic or hypsochromic shift depending on the electronic transition. The n-propyl group, being a weak electron-donating group, might induce a small red shift. |

| Key IR Frequencies (cm⁻¹) | C=O stretch: ~1650-1670, C-F stretch: ~1200-1250 | Similar C=O stretching frequency. The C-F stretching bands will be prominent. The n-propyl group will introduce characteristic C-H stretching and bending vibrations. |

| ¹³C NMR Chemical Shifts (ppm) | C-F: ~160-165, C=O: ~195 | The carbons attached to fluorine will show a significant downfield shift. The n-propyl group will have characteristic aliphatic signals. |

| ¹⁹F NMR Chemical Shift (ppm) | -110 to -120 | The chemical shift will be characteristic of aryl fluorides and influenced by the electronic environment created by the other substituents. |

Note: The data in this table is based on computational studies of analogous compounds and serves as an estimation. scispace.com Actual experimental values for this compound may vary.

The presence of two fluorine atoms at the 3 and 5 positions of one of the phenyl rings in this compound significantly influences its electronic properties. Fluorine is the most electronegative element, and its effects on aromatic systems are a combination of a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric (resonance) effect (+M).

Inductive Effect (-I): The high electronegativity of fluorine leads to the withdrawal of electron density from the aromatic ring through the sigma (σ) bonds. nih.gov This effect is strongest at the carbon atom directly bonded to fluorine (the ipso-carbon) and decreases with distance. In the case of 3,5-difluoro substitution, this inductive withdrawal makes the substituted phenyl ring more electron-deficient.

Mesomeric Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the aromatic ring. This resonance effect donates electron density to the ring, primarily at the ortho and para positions relative to the fluorine atoms. However, due to the poor overlap between the 2p orbital of carbon and the 2p orbital of fluorine, the +M effect of fluorine is weaker compared to other halogens like chlorine and bromine.

Impact on Molecular Properties:

The electronic perturbations caused by the fluorine atoms have a cascading effect on various molecular properties:

Reactivity: The electron-withdrawing nature of the fluorine atoms can affect the reactivity of the carbonyl group. It can make the carbonyl carbon more electrophilic.

Intermolecular Interactions: The polarized C-F bonds can participate in non-covalent interactions, such as dipole-dipole interactions and the formation of weak hydrogen bonds (C-H···F).

Computational studies on fluorinated benzenes have shown that fluorine substitution alters the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov This, in turn, affects the electronic transition energies and, consequently, the UV-Vis absorption spectrum. The precise nature of these shifts depends on the specific orbitals involved in the electronic transitions.

Calculated Electronic Properties of a Model Fluorinated Benzophenone:

The following table summarizes key electronic properties calculated for 4-fluoro-4'-hydroxybenzophenone, which can be used to infer the properties of this compound.

| Electronic Property | Calculated Value for 4-fluoro-4'-hydroxybenzophenone | Expected Influence on this compound |

| HOMO Energy (eV) | -6.5 to -7.0 | The two fluorine atoms will likely lower the HOMO energy further due to their inductive effect. |

| LUMO Energy (eV) | -1.5 to -2.0 | The LUMO energy is also expected to be lowered, affecting the electron affinity of the molecule. |

| HOMO-LUMO Gap (eV) | ~4.5 - 5.0 | The change in the HOMO-LUMO gap will directly impact the wavelength of maximum absorption in the UV-Vis spectrum. |

| Dipole Moment (Debye) | ~2.5 - 3.5 | The symmetrical placement of the two fluorine atoms will result in a different net dipole moment compared to a monosubstituted analog. |

Note: These values are derived from DFT calculations on an analogous compound and are intended to provide a qualitative understanding. scispace.com

Photophysical and Photochemical Research on 3,5 Difluoro 4 N Propylbenzophenone

Fundamental Principles of Benzophenone (B1666685) Photophysics and Photochemistry

Benzophenone is a classic aromatic ketone known for its rich and well-studied photochemistry. Upon absorption of ultraviolet light, typically in the n→π* band, the molecule is promoted from its singlet ground state (S₀) to an excited singlet state (S₁). One of the most defining characteristics of benzophenone and its derivatives is the highly efficient intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to the triplet excited state (T₁). This process is facilitated by the small energy gap between the S₁(n,π) and a higher-lying triplet state, often T₂(π,π), and is governed by El-Sayed's rules, which favor transitions between states of different orbital character.

The resulting triplet state is relatively long-lived and is the primary photoactive species in most benzophenone-mediated reactions. The triplet state of benzophenone has a diradical character, with an unpaired electron on the carbonyl oxygen and another delocalized in the π-system. This makes it a powerful hydrogen atom abstractor and an effective energy donor in photosensitization processes. The fundamental photochemical reaction of benzophenone involves the abstraction of a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. This reactivity is the basis for many of its applications.

Excited State Dynamics and Deactivation Pathways

The excited state dynamics of 3,5-Difluoro-4'-n-propylbenzophenone are expected to follow the general pathways of other benzophenone derivatives, but with modifications influenced by the electronic effects of the fluorine and n-propyl substituents.

The lowest excited singlet state (S₁) of benzophenones is typically of n,π* character, resulting from the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. This state is characterized by a relatively low oscillator strength for absorption. The lowest triplet state (T₁) is also generally of n,π* character. However, the presence of substituents can influence the relative energies of the n,π* and π,π* states.

For this compound, the electron-withdrawing fluorine atoms on one phenyl ring are expected to stabilize the n-orbital on the carbonyl oxygen, potentially increasing the energy of the S₁(n,π) and T₁(n,π) states. Conversely, the electron-donating n-propyl group on the other phenyl ring will influence the energy of the π,π* states. The interplay of these substituent effects will determine the precise energy levels and character of the excited states.

Benzophenones are renowned for their near-unity intersystem crossing quantum yields. The rate of ISC in benzophenone itself is extremely fast, occurring on the picosecond timescale. The introduction of fluorine atoms can further enhance the rate of ISC through the heavy-atom effect, which increases spin-orbit coupling. Therefore, it is anticipated that this compound will exhibit a very high ISC efficiency, with the triplet state being populated rapidly and efficiently upon photoexcitation.

Due to the rapid and efficient intersystem crossing, the fluorescence quantum yields of most benzophenones are typically very low, as the singlet excited state is depopulated too quickly for significant fluorescence to occur. The fluorescence lifetime is correspondingly very short.

In contrast, phosphorescence from the T₁ state can be observed, particularly at low temperatures in rigid matrices where non-radiative decay pathways are minimized. The phosphorescence lifetime of benzophenone is on the order of milliseconds at 77 K. The fluorine and n-propyl substituents in this compound may influence the phosphorescence lifetime and quantum yield. The heavy-atom effect of fluorine could potentially shorten the phosphorescence lifetime by increasing the rate of the spin-forbidden T₁ → S₀ transition.

Table 1: Representative Photophysical Data for Substituted Benzophenones

| Compound | Fluorescence Quantum Yield (ΦF) | Phosphorescence Quantum Yield (ΦP) (77 K) | Triplet Lifetime (τT) (room temp.) |

| Benzophenone | ~0.001 | 0.74 | ~10 µs |

| 4,4'-Difluorobenzophenone | < 0.01 | ~0.8 | ~5 µs |

| 4-Methylbenzophenone | ~0.002 | 0.65 | ~15 µs |

Note: The data in this table are representative values for similar compounds and are intended for illustrative purposes. Specific experimental data for this compound are not available in the cited literature.

Photochemical Reaction Mechanisms of Fluorinated Benzophenones

The photochemical reactivity of this compound is expected to be dominated by the chemistry of its triplet excited state.

In the presence of a suitable electron donor, the triplet excited state of a benzophenone derivative can undergo photoinduced electron transfer (PET). The electron-withdrawing nature of the fluorine atoms in this compound would increase the electron affinity of the molecule, making its triplet state a stronger oxidizing agent compared to unsubstituted benzophenone. This enhanced oxidizing power would facilitate PET from a variety of electron donors.

The general mechanism for a PET reaction would involve the formation of a radical ion pair upon interaction of the triplet benzophenone with a donor molecule (D):

³(BP)* + D → [BP•⁻ D•⁺]

The subsequent fate of this radical ion pair depends on the specific reactants and solvent conditions, and can include back electron transfer to regenerate the ground state reactants or further chemical reactions of the radical ions. The presence of the n-propyl group may also influence the stability and reactivity of the resulting radical ions.

Photoaddition and Photoreduction Reactions

Benzophenones are renowned for their ability to undergo photoaddition and photoreduction reactions upon excitation with UV light. These reactions typically proceed via the triplet excited state of the benzophenone molecule.

Photoreduction: In the presence of a hydrogen-donating solvent, such as isopropanol, or other suitable hydrogen donors, excited benzophenone abstracts a hydrogen atom to form a ketyl radical. This process is a cornerstone of benzophenone photochemistry. For this compound, the reaction would be initiated by the excitation of the carbonyl group to a singlet excited state, followed by efficient intersystem crossing to the triplet state. This triplet species can then abstract a hydrogen atom from a donor molecule (R-H) to yield a difluoro-n-propyl-substituted benzhydrol radical. Dimerization of these ketyl radicals subsequently leads to the formation of a pinacol. The general mechanism is as follows:

Excitation and Intersystem Crossing: (C₆H₃F₂)-C(=O)-(C₆H₄-n-Pr) + hν → ¹[(C₆H₃F₂)-C(=O)-(C₆H₄-n-Pr)]* → ³[(C₆H₃F₂)-C(=O)-(C₆H₄-n-Pr)]*

Hydrogen Abstraction: ³[(C₆H₃F₂)-C(=O)-(C₆H₄-n-Pr)]* + R-H → (C₆H₃F₂)-C(•)(OH)-(C₆H₄-n-Pr) + R•

Dimerization: 2 (C₆H₃F₂)-C(•)(OH)-(C₆H₄-n-Pr) → [(C₆H₃F₂)-C(OH)-(C₆H₄-n-Pr)]₂

The presence of the electron-withdrawing fluorine atoms is expected to enhance the electrophilicity of the carbonyl oxygen in the excited state, potentially increasing the rate of hydrogen abstraction compared to unsubstituted benzophenone.

Photoaddition: Benzophenones can also undergo photoaddition reactions with various unsaturated compounds, such as alkenes and alkynes, to form oxetanes (the Paternò–Büchi reaction). The reaction of triplet this compound with an alkene would proceed via a diradical intermediate, leading to the formation of a four-membered ether ring. The regioselectivity and stereoselectivity of this reaction would be influenced by the electronic and steric effects of the difluoro and n-propyl substituents.

C-F Bond Cleavage under Photochemical Conditions

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making its cleavage challenging. However, under specific photochemical conditions, particularly in the presence of strong electron donors, C-F bond cleavage in fluorinated aromatic compounds can be induced.

For this compound, a potential pathway for C-F bond cleavage would involve the formation of a radical anion. This could be achieved through photoinduced electron transfer from a suitable donor to the excited benzophenone derivative. The resulting radical anion is a key intermediate where the excess electron density can weaken a C-F bond, facilitating the elimination of a fluoride (B91410) ion.

A generalized mechanism for reductive C-F bond cleavage is:

Photoinduced Electron Transfer: ³[(C₆H₃F₂)-C(=O)-(C₆H₄-n-Pr)]* + D → [(C₆H₃F₂)-C(=O)-(C₆H₄-n-Pr)]•⁻ + D•⁺

Fluoride Elimination: [(C₆H₃F₂)-C(=O)-(C₆H₄-n-Pr)]•⁻ → [(C₆H₄F)-C(=O)-(C₆H₄-n-Pr)]• + F⁻

This process would result in a defluorinated radical, which could then undergo further reactions such as hydrogen abstraction from the solvent or dimerization. Research on other fluorinated aromatic compounds has shown that the efficiency of such C-F bond cleavage is highly dependent on the reaction conditions, including the nature of the electron donor and the solvent. nih.govmdpi.com For instance, the quantum yield for the decomposition of 6-fluoro derivatives of quinolones has been reported to be significant, while other substitution patterns show more photostability. nih.gov

Interactive Data Table: Photodecomposition Quantum Yields of Substituted Fluoroquinolones

While data for this compound is not available, the following table on fluorinated quinolones illustrates the influence of substitution on the efficiency of photochemical reactions, including C-F bond cleavage. nih.gov

| Compound | Substituent Position(s) | Decomposition Quantum Yield (Φdec) |

| Norfloxacin | 6-Fluoro | 0.06 |

| Enoxacin | 6-Fluoro | 0.13 |

| Lomefloxacin | 6,8-Difluoro | 0.55 |

| Ofloxacin | 8-Alkoxy | 0.001 |

Time-Resolved Spectroscopic Studies (e.g., Femtosecond Transient Absorption)

Time-resolved spectroscopic techniques, such as femtosecond transient absorption, are powerful tools for studying the ultrafast dynamics of excited states. For this compound, these studies would provide insights into the formation and decay of its singlet and triplet excited states.

Based on studies of benzophenone and its derivatives, the following transient species and dynamics would be expected for this compound in a non-reactive solvent: bgsu.edu

Singlet Excited State (S₁): Upon excitation with a femtosecond laser pulse, the molecule is promoted to its first excited singlet state (S₁). This state is typically very short-lived for benzophenones, with a lifetime in the picosecond or even sub-picosecond range. The S₁ state would exhibit a characteristic transient absorption spectrum. bgsu.edu

Intersystem Crossing (ISC): The S₁ state undergoes rapid and highly efficient intersystem crossing to the triplet state (T₁). This process is a hallmark of benzophenone photophysics and is responsible for its prominent triplet-mediated chemistry. The timescale for ISC in benzophenone is on the order of a few picoseconds. bgsu.edu

Triplet Excited State (T₁): The T₁ state is much longer-lived than the S₁ state, with lifetimes that can extend into the microsecond or even millisecond range in the absence of quenchers. The T₁ state has a distinct transient absorption spectrum, which for benzophenone is characterized by a strong absorption band around 530 nm in acetonitrile. bgsu.edu The substitution on the phenyl rings of this compound would likely cause shifts in the absorption maxima of both the singlet and triplet excited states.

The kinetics of the decay of the S₁ state and the rise of the T₁ state can be monitored by probing at different wavelengths. For benzophenone, the decay of the S₁ absorption at ~570 nm is concurrent with the rise of the T₁ absorption at ~530 nm. bgsu.edu

Interactive Data Table: Excited State Properties of Benzophenone

This table summarizes the key excited state properties of unsubstituted benzophenone as a reference for the expected behavior of this compound. bgsu.edu

| Excited State | Absorption Max (in Acetonitrile) | Lifetime (in Acetonitrile) |

| S₁ | ~570 nm | ~5 ps |

| T₁ | ~530 nm | > 1 µs |

Materials Science Applications and Advanced Functionalities of 3,5 Difluoro 4 N Propylbenzophenone Derivatives

Role of Fluorination in Modulating Material Properties

The incorporation of fluorine atoms into organic molecules, a strategy known as fluorination, is a powerful tool for modulating the physicochemical properties of materials. nih.govmdpi.com In the context of materials science, particularly for compounds like 3,5-Difluoro-4'-n-propylbenzophenone and its derivatives, fluorination introduces significant changes due to the unique characteristics of the fluorine atom. Fluorine is the most electronegative element, and its small size allows it to replace hydrogen without significant steric hindrance. mdpi.comnih.gov

The primary effects of fluorination include:

Polarity and Dipole Moment : The strong electron-withdrawing nature of fluorine creates a significant partial negative charge, inducing or enhancing the molecule's dipole moment. nih.govnih.gov This increased polarity has a profound impact on intermolecular interactions, which in turn influences properties like dielectric anisotropy, a critical parameter for liquid crystals. nih.govnih.gov

Intermolecular Interactions : While creating strong dipoles, the low polarizability of the C-F bond can lead to weaker van der Waals forces. nih.gov This combination of strong dipole-dipole interactions and reduced dispersion forces can lower melting points and viscosity, which is advantageous for applications like liquid crystal displays (LCDs). nih.gov

Thermal and Chemical Stability : The carbon-fluorine bond is exceptionally strong, imparting enhanced thermal and metabolic stability to the molecule. mdpi.comnih.gov This makes fluorinated compounds more robust and reliable for use in electronic devices that may operate under demanding conditions. nih.gov

Mesomorphic Behavior : In liquid crystals, the strategic placement of fluorine atoms can significantly influence the type of mesophase (e.g., nematic, smectic) and the temperature range over which these phases are stable. nih.govnih.gov Lateral fluorination, as seen in the 3,5-difluoro substitution pattern, can alter molecular packing and clearing points. nih.govmdpi.com

The introduction of fluorine can lead to substantial enhancements or modifications of physical characteristics, making fluorinated compounds highly valuable in the development of advanced materials. nih.gov

Applications in Liquid Crystalline Systems

The design of liquid crystal (LC) derivatives based on a this compound core involves coupling this central unit with other molecular fragments to create rod-like molecules (mesogens) that exhibit liquid crystalline phases. Synthesis strategies often employ standard organic chemistry reactions to build these complex structures.

A common approach involves multi-step synthesis. For instance, analogous fluorinated liquid crystals are often synthesized using cross-coupling reactions like the Suzuki coupling to connect different aromatic rings. researchgate.net Another key reaction is esterification, where a fluorinated benzoic acid derivative might be reacted with a phenol (B47542) to form an ester linkage, which is a common connecting group in liquid crystal molecules. nih.govrsc.org For example, the synthesis of similar fluorinated esters often involves reacting a substituted benzoic acid with a phenol in the presence of a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The synthesis of related quaterphenyl (B1678625) derivatives has been achieved through Michael-type condensation reactions to form cyclohexenone intermediates, which are then aromatized. researchgate.net These established synthetic routes provide a framework for producing a variety of this compound derivatives with tailored properties.

The mesomorphic behavior—the type of liquid crystal phase and its temperature range—is highly sensitive to the molecular structure. nih.gov Even minor changes to the geometry of rod-shaped liquid crystals can have a major impact. nih.gov

Key structural factors influencing mesomorphism include:

Rigid Core : The aromatic benzophenone (B1666685) core, with its difluoro substitution, provides the necessary rigidity. The length and rigidity of the core are primary determinants of the clearing temperature (the transition from the liquid crystal phase to the isotropic liquid phase). Elongating the rigid core generally increases the temperature range of the liquid crystalline phase. nih.gov

Terminal Groups : The nature of the terminal groups, such as the n-propyl chain in the parent compound, significantly affects thermal stability and transition temperatures by influencing polarity and molecular polarizability. nih.gov Longer alkyl or alkoxy chains often promote the formation of more ordered smectic phases over the nematic phase. nih.gov

Lateral Substituents : The lateral fluorine atoms in the 3 and 5 positions increase the breadth of the molecule. This can disrupt close packing, often leading to a decrease in the melting point and influencing the stability of the mesophase. mdpi.com However, the increased dipole moment from the fluorine atoms can enhance intermolecular associations, which may stabilize the liquid crystal phase. nih.gov Research on other fluorinated systems shows that compounds with fluorine substituents can exhibit a wider mesomorphic range compared to their non-fluorinated counterparts. nih.gov

When a chiral (non-superimposable mirror image) molecule is added as a dopant to an achiral nematic liquid crystal host, it induces a helical, or cholesteric, phase. beilstein-journals.org The ability of a chiral dopant to induce this twist is quantified by its Helical Twisting Power (HTP), defined as HTP = (pc)⁻¹, where 'p' is the helical pitch and 'c' is the concentration of the dopant. beilstein-journals.org A high HTP is desirable as it means a small amount of the dopant can induce a tight helical pitch, which is necessary for applications like super-twisted nematic (STN) displays and polymer-stabilized blue phase LCDs. beilstein-journals.org

For derivatives of this compound to function as chiral dopants, a chiral center must be introduced into the molecule. The HTP of such a dopant is influenced by several factors:

Molecular Shape : More elongated, rod-like chiral molecules are generally more efficient at inducing chirality in a nematic host. beilstein-journals.org

Location of the Chiral Center : A chiral element located centrally within the mesogenic core tends to result in a higher HTP. beilstein-journals.org

Host Material : The HTP of a given dopant is not an intrinsic property but also depends on the specific nematic host mixture it is dissolved in, particularly the polarity of the host. beilstein-journals.org

The table below shows HTP values for representative chiral dopants, illustrating the range of values that can be achieved.

| Chiral Dopant Example | Nematic Host | HTP (μm⁻¹) |

| (R,R)-3 (a difluoro-dioxane derivative) | Host 1 (less polar) | 16 |

| (R,R)-3 (a difluoro-dioxane derivative) | Host 2 (more polar) | 38 |

| (R,R)-4 (a difluoro-dioxane derivative) | Host 1 (less polar) | 8 |

| (R,R)-4 (a difluoro-dioxane derivative) | Host 2 (more polar) | 15 |

| l-isosorbide derivative (LRCD) | N/A | -48 |

| d-isosorbide derivative (RRCD) | N/A | +63 |

| Data sourced from multiple studies for illustrative purposes. beilstein-journals.orgnih.gov |

The addition of fluorinated derivatives, such as those from this compound, to liquid crystal mixtures is a key strategy for tuning their electro-optical properties for display applications. mdpi.com The difluoro-substitution pattern strongly influences the dielectric anisotropy (Δε), a measure of how the material's permittivity differs along and perpendicular to the director axis. A large, positive Δε is required for twisted nematic (TN) displays, while a negative Δε is needed for vertical alignment (VA) technology. nih.gov

The lateral fluorine atoms in the 3,5-positions create strong dipole moments that are perpendicular to the long axis of the molecule. This structure is a classic design feature for inducing a negative dielectric anisotropy. nih.gov

Other key electro-optical properties influenced by these derivatives include:

Birefringence (Δn) : The difference in refractive index for light polarized parallel and perpendicular to the LC director. Fluorination can affect Δn, which needs to be optimized for specific display modes.

Viscoelastic Coefficient (γ₁/K₁₁) : This ratio affects the response time of the display. Doping with certain fluorinated compounds has been shown to decrease the viscoelastic coefficient, leading to faster switching times, which is crucial for applications like augmented reality (AR). mdpi.com

Clearing Point : The addition of dopants affects the clearing point of the host mixture. It is important to maintain a wide nematic temperature range for practical device operation. mdpi.com

The table below summarizes the effect of adding different difluorovinyl LC diluters to a parent high-Δn LC mixture.

| Mixture | Clearing Point (°C) | Δn (at 589 nm, 20°C) | Δε (at 1 kHz, 20°C) | γ₁/K₁₁ ( ms/μm ²) |

| Parent Mixture (HTD) | 100.1 | 0.258 | 10.1 | 21.4 |

| H₁ (HTD + Diluter 1) | 102.3 | 0.258 | 11.2 | 17.8 |

| H₂ (HTD + Diluter 2) | 101.5 | 0.258 | 11.5 | 17.2 |

| H₃ (HTD + Diluter 3) | 100.8 | 0.258 | 11.7 | 16.4 |

| H₄ (HTD + Diluter 4) | 100.2 | 0.258 | 12.0 | 15.2 |

| Table adapted from a study on difluorovinyl LC diluters showing how additives can improve electro-optical properties. mdpi.com |

Potential in Other Advanced Functional Materials (e.g., Organic Semiconductors, Optoelectronic Devices)

Beyond liquid crystals, the structural motifs present in this compound make its derivatives interesting candidates for other advanced functional materials.

Organic Semiconductors : The benzophenone core is an acceptor unit, and when combined with donor moieties, it can form donor-acceptor (D-A) type molecules. mdpi.com Such structures are fundamental to many organic semiconductors used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.org Fluorination plays a critical role in tuning the energy levels (HOMO and LUMO) of these materials, which is essential for efficient charge injection and transport. mdpi.com The introduction of fluorine atoms can lower the energy levels, which can improve the air stability of n-type semiconductors. rsc.org Discotic liquid crystals with partial chain perfluorination have shown an enhanced tendency to self-assemble into the ordered columnar nanostructures required for efficient charge transport. researchgate.net

Optoelectronic Devices : Benzophenone derivatives are widely investigated as host materials and emitters in organic light-emitting diodes (OLEDs). mdpi.com The benzophenone moiety can provide good thermal stability and a high triplet energy, which is important for hosting phosphorescent emitters in PhOLEDs. mdpi.com The D-A-D symmetrical structure, where benzophenone acts as the central acceptor, is a common design for efficient emitters. mdpi.com The specific substitution pattern, including fluorination, can be used to tune the emission color and quantum efficiency of the resulting OLED device. mdpi.com

Reaction Mechanisms and Derivatization Studies of 3,5 Difluoro 4 N Propylbenzophenone

Mechanistic Investigations of Key Transformations

The reactivity of 3,5-Difluoro-4'-n-propylbenzophenone is governed by the interplay of its constituent functional groups: the benzoyl group, the difluorinated phenyl ring, and the n-propyl substituted phenyl ring.

Electrophilic and Nucleophilic Aromatic Substitution Mechanisms

Electrophilic Aromatic Substitution (EAS):

Electrophilic attack can occur on either of the two aromatic rings of this compound. The benzoyl group is a deactivating group and a meta-director for electrophilic aromatic substitution on the 3,5-difluorophenyl ring. libretexts.org Conversely, the fluorine atoms are deactivating but ortho, para-directing. libretexts.orgjmu.edu The n-propyl group on the other phenyl ring is an activating group and is also ortho, para-directing. libretexts.org

The interplay of these directing effects determines the regioselectivity of electrophilic substitution reactions. For instance, in a nitration reaction, the incoming electrophile (NO₂⁺) would preferentially substitute the n-propyl substituted ring at positions ortho to the n-propyl group, due to its activating nature. libretexts.org

| Ring Position | Substituent | Directing Effect | Predicted Outcome of Electrophilic Attack |

| 3,5-difluorophenyl | Benzoyl | Meta-directing, deactivating | Substitution at C2, C4, C6 is disfavored. |

| 3,5-difluorophenyl | Fluorine | Ortho, para-directing, deactivating | Directs to C2, C4, C6, but the ring is deactivated. |

| 4'-n-propylphenyl | n-Propyl | Ortho, para-directing, activating | Preferred site for electrophilic attack at C3' and C5'. |

Nucleophilic Aromatic Substitution (SNAr):

The presence of two fluorine atoms on one of the phenyl rings makes this compound a potential substrate for nucleophilic aromatic substitution (SNAr). Polyfluoroarenes are known to undergo SNAr reactions where a nucleophile replaces a fluorine atom. mdpi.com The rate of these reactions is enhanced by the presence of electron-withdrawing groups. nih.govsemanticscholar.org In this molecule, the benzoyl group acts as a moderate electron-withdrawing group, activating the fluorine atoms for nucleophilic attack.

The mechanism involves the attack of a nucleophile on the carbon atom bearing a fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent departure of the fluoride (B91410) ion restores the aromaticity of the ring. Strong nucleophiles such as alkoxides, thiolates, and amines can be employed for this transformation. nih.govresearchgate.net

Radical-Mediated Reaction Pathways

While less common for benzophenones under typical conditions, radical-mediated reactions can be initiated under specific circumstances, such as high temperatures or photochemical irradiation. A study on the thermal decomposition of the related compound 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) revealed that the initial step involves the cleavage of a C-N bond, initiating a radical cascade. mdpi.comresearchgate.net

For this compound, radical reactions could potentially be initiated at the n-propyl chain through hydrogen atom abstraction, leading to a benzylic-type radical. This radical could then undergo various reactions, such as oxidation or coupling. Photochemically, the benzophenone (B1666685) moiety can be excited to a triplet state, which can then abstract a hydrogen atom, initiating radical processes.

Pericyclic Reactions and Rearrangements

The aromatic rings of this compound are generally not reactive in pericyclic reactions such as Diels-Alder reactions under normal conditions, as this would require the disruption of their aromaticity. However, derivatized forms of the molecule, where the aromaticity of one of the rings is modified, could potentially participate in such reactions. For instance, porphyrins, which are large aromatic macrocycles, can undergo cycloaddition reactions. researchgate.net

Rearrangement reactions are also not commonly observed for this class of compounds unless under specific catalytic or photochemical conditions. One potential rearrangement could be a Fries-type rearrangement if a hydroxyl group were introduced ortho or para to the carbonyl group, though this is a speculative pathway without experimental evidence for this specific molecule.

Chemical Derivatization for Enhanced Functionality and Probe Development

The modification of this compound through chemical derivatization can lead to the development of new materials and molecular probes with tailored properties.

Introduction of New Functional Groups

New functional groups can be introduced onto the molecule using the reaction pathways discussed above.

Via Electrophilic Aromatic Substitution: Functional groups such as nitro (-NO₂), halogen (-Br, -Cl), and acyl (-COR) groups can be introduced onto the n-propyl substituted ring. These new groups can then be further modified. For example, a nitro group can be reduced to an amine (-NH₂), which can then be diazotized or acylated to introduce further diversity.

Via Nucleophilic Aromatic Substitution: One or both of the fluorine atoms can be replaced by a variety of nucleophiles to introduce new functionalities. For example, reaction with sodium methoxide (B1231860) would yield a methoxy-substituted benzophenone, while reaction with a thiol would introduce a thioether linkage.

| Reaction Type | Reagents | Functional Group Introduced | Potential Further Reactions |

| Nitration (EAS) | HNO₃/H₂SO₄ | -NO₂ | Reduction to -NH₂ |

| Bromination (EAS) | Br₂/FeBr₃ | -Br | Cross-coupling reactions |

| Friedel-Crafts Acylation (EAS) | RCOCl/AlCl₃ | -COR | Reduction, oxidation |

| SNAr | NaOCH₃ | -OCH₃ | Ether cleavage |

| SNAr | R-SH/Base | -SR | Oxidation to sulfoxide/sulfone |

Electrochemical Derivatization Methodologies

Electrochemical methods can also be employed for the derivatization of this compound. The benzophenone moiety is electrochemically active and can be reduced to form a radical anion or a dianion. These reactive intermediates can then participate in various chemical reactions. For instance, the radical anion could undergo coupling reactions.

Furthermore, electrochemical oxidation could potentially be used to functionalize the aromatic rings, although this is generally less controlled than electrophilic substitution. The specific methodologies would depend on the desired functionalization and would require careful optimization of reaction conditions such as solvent, supporting electrolyte, and electrode material.

Strategies for Analytical Derivatization

The analytical determination of this compound, particularly at trace levels, often necessitates derivatization to enhance its physicochemical properties for chromatographic analysis. Derivatization strategies primarily target the ketone functional group to improve volatility for gas chromatography (GC) or to introduce a chromophore or fluorophore for enhanced detection in high-performance liquid chromatography (HPLC). libretexts.orghta-it.com

Common derivatization approaches for ketones involve oximation and hydrazone formation. sigmaaldrich.comyorku.ca These reactions modify the carbonyl group, leading to derivatives with increased thermal stability and improved chromatographic behavior. researchgate.net

Oximation:

One prevalent method is the reaction with hydroxylamine (B1172632) or its derivatives, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). The reaction proceeds via nucleophilic addition of the hydroxylamine to the carbonyl carbon of the benzophenone, followed by dehydration to form an oxime. The use of PFBHA is particularly advantageous for GC analysis with electron capture detection (ECD), as the pentafluorobenzyl group imparts high sensitivity. sigmaaldrich.comnih.gov The resulting oximes are generally stable and can be resolved effectively by GC. sigmaaldrich.com

Hydrazone Formation:

Another widely used strategy is the formation of hydrazones by reacting the ketone with hydrazine (B178648) derivatives. nih.gov 2,4-Dinitrophenylhydrazine (DNPH) is a classic reagent that reacts with carbonyl compounds to form brightly colored 2,4-dinitrophenylhydrazones. yorku.caresearchgate.net These derivatives possess strong chromophores, making them suitable for HPLC with UV-Vis detection. libretexts.org The reaction mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by elimination of a water molecule.

For enhanced sensitivity, other hydrazine reagents can be employed. For instance, dansyl hydrazine can be used to introduce a fluorescent tag, enabling highly sensitive detection by fluorescence detectors. The selection of the derivatizing agent depends on the analytical technique to be employed and the required sensitivity.

Below is an interactive data table summarizing common derivatization reagents for aromatic ketones like this compound.

| Derivatizing Reagent | Derivative Formed | Analytical Technique | Advantages |

| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Oxime | GC-ECD, GC-MS | High sensitivity, improved volatility and thermal stability. sigmaaldrich.comnih.gov |

| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | HPLC-UV | Strong chromophore for UV detection, stable derivatives. libretexts.orgresearchgate.net |

| Dansyl Hydrazine | Hydrazone | HPLC-Fluorescence | Introduces a fluorescent tag for high sensitivity. |

| Girard's Reagent T | Hydrazone | LC-MS | Introduces a quaternary ammonium (B1175870) group for improved ionization efficiency. nih.gov |

Catalysis in Derivatization: Development and Mechanistic Insights

While many derivatization reactions for analytical purposes proceed under thermal conditions, the use of catalysts can significantly improve reaction rates, yields, and selectivity, especially when dealing with sterically hindered ketones or when milder reaction conditions are required. The catalysis in the derivatization of ketones typically involves acid or base catalysis to enhance the reactivity of the carbonyl group or the derivatizing agent.

Acid Catalysis:

The formation of oximes and hydrazones is often catalyzed by the addition of a small amount of acid. libretexts.org The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the derivatizing agent. The general mechanism for acid-catalyzed derivatization of a ketone is as follows:

Protonation of the carbonyl oxygen: The acid catalyst donates a proton to the oxygen atom of the carbonyl group, forming a resonance-stabilized cation.

Nucleophilic attack: The nucleophilic derivatizing agent (e.g., hydroxylamine or hydrazine) attacks the electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the derivatizing agent moiety to the oxygen atom.

Dehydration: The intermediate undergoes dehydration to form the final derivative (oxime or hydrazone).

The choice of acid catalyst can influence the reaction efficiency. Common catalysts include mineral acids like hydrochloric acid and sulfuric acid, as well as organic acids such as p-toluenesulfonic acid.

Base Catalysis:

In some instances, base catalysis can be employed. While less common for hydrazone and oxime formation, bases can be used to deprotonate the nucleophile, increasing its reactivity.

Recent research has also explored the use of more advanced catalytic systems, including organocatalysts and metal-based catalysts, for specific derivatization reactions, although their application in routine analytical derivatization of benzophenones is not yet widespread. For instance, transition-metal-free catalytic hydroboration of ketones using potassium carbonate has been reported for the reduction of ketones, a process that can be considered a form of derivatization. acs.org However, for analytical derivatization, the focus remains on simple and efficient acid-catalyzed reactions.

The following table presents a summary of catalysts used in the derivatization of ketones.

| Catalyst Type | Example | Role in Derivatization | Mechanistic Action |